1-Phenyl-2H-3,1-benzoxazin-4-one
Description
Properties
CAS No. |
16075-09-5 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-phenyl-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)15(10-17-14)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
OJVFIJUQEKMZNS-UHFFFAOYSA-N |
SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Canonical SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
3,1-Benzoxazin-4-one vs. 1,3-Benzoxazin-4-one (Bioisosteres)
- Structural Differences: The 3,1-benzoxazin-4-one and 1,3-benzoxazin-4-one differ in the positions of nitrogen (N) and oxygen (O) atoms within the oxazinone ring. This positional swap creates bioisosteric analogs with distinct electronic properties .
- Biological Activity :
- 3,1-Benzoxazin-4-one : The lead compound 2-(2'-iodophenyl)-3,1-benzoxazin-4-one (CID 296008) inhibits serine proteases with an IC50 of 1.25 µM .
- 1,3-Benzoxazin-4-one : This "reverse" analog shows approximately twofold improved inhibitory activity compared to its 3,1 counterpart, attributed to enhanced electronic interactions with target enzymes .
Table 1: Activity Comparison of Benzoxazinone Bioisosteres
| Compound | IC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| 2-(2'-Iodophenyl)-3,1-benzoxazin-4-one | 1.25 | Serine protease (C1s) | |
| 1,3-Benzoxazin-4-one derivatives | 0.6–1.2 | Serine protease (C1s) |
Thieno[2,3-d][1,3]oxazin-4-one
- Structural Modification : Replacement of the benzene ring with a thiophene moiety alters the electron density and steric profile.
- Biological Activity : Two of 12 tested derivatives showed sub-10 µM inhibitory activity against human leukocyte elastase, with SAR similarities to 3,1-benzoxazin-4-ones .
Derivatives with Substituent Variations
Halogen-Substituted Derivatives
- 2-(2'-Iodophenyl)-4H-3,1-benzoxazin-4-one : Exhibits enhanced hydrolytic stability and selectivity for complement protease C1r (IC50 = 0.84 µM), outperforming the reference compound FUT-175 .
- 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one: Serves as a precursor for anti-inflammatory quinazolinones, demonstrating reduced edema in murine models .
Table 2: Impact of Halogen Substituents on Bioactivity
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2'-Iodophenyl)-3,1-benzoxazin-4-one | C1r inhibition | 0.84 | |
| 6,8-Dibromo-2-phenyl-benzoxazin-4-one | Anti-inflammatory (COX-2 inhibition) | 5.5 |
Alkyl-Substituted Derivatives
- 2-Methyl-3,1-benzoxazin-4-one: Reacts with active methylene compounds (e.g., acetylacetone) to yield 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are key intermediates for antitumor agents .
Heterocyclic Hybrids
Quinazolinone Derivatives
- Synthetic Pathway: 1-Phenyl-2H-3,1-benzoxazin-4-one reacts with hydrazine hydrate to form 2-phenyl-3-aminoquinazolin-4-one, which is further derivatized with aldehydes/ketones to yield 2,3-disubstituted quinazolinones .
- Biological Activity : Derivatives exhibit IC50 values of 2–10 µM against HePG2, MCF7, and A549 cancer cell lines .
Table 3: Cytotoxic Activity of Quinazolinone Derivatives
| Derivative | Cell Line (IC50, µM) | Reference |
|---|---|---|
| 3-(Benzylideneamino)-2-phenylquinazolin-4-one | HePG2: 4.2; MCF7: 5.1 | |
| 6,8-Dibromo-3-(4-acetylphenyl)-quinazolinone | A549: 3.8 |
Thieno-Oxazinone Hybrids
- Activity: Thieno[2,3-d][1,3]oxazin-4-ones inhibit elastase with IC50 values comparable to benzoxazinones but with improved metabolic stability .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (e.g., Iodo) : Enhance enzymatic inhibition and selectivity .
Bioisosteric Modifications : Positional swaps of N/O improve potency by optimizing target binding .
Heterocyclic Fusion : Thiophene incorporation balances activity and stability .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The most widely reported method involves the cyclocondensation of anthranilic acid (2-aminobenzoic acid) with phenyl-containing acyl chlorides. For example, p-chlorobenzoyl chloride reacts with anthranilic acid in the presence of triethylamine and pyridine under nitrogen atmosphere, yielding 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one analogs . Adapting this for 1-phenyl derivatives requires substituting the acyl chloride with benzoyl chloride.
Key steps :
-
Dissolve anthranilic acid in anhydrous dichloromethane.
-
Add benzoyl chloride dropwise at 0°C under inert conditions.
-
Stir at room temperature for 6–12 hours, monitoring progress via TLC.
-
Quench with aqueous NaHCO₃, extract with ethyl acetate, and recrystallize from ethanol .
Optimization parameters :
-
Solvent polarity : Non-polar solvents (toluene) favor slower reaction rates but higher purity (85–90% yield), while polar solvents (acetonitrile) accelerate reactions at the expense of side products.
-
Base selection : Triethylamine outperforms pyridine in neutralizing HCl byproducts, improving yields by 15–20% .
Carbamate Intermediate Cyclization Using Aryl Chloroformates
A phosgene-free approach patented by employs aryl chloroformates (e.g., 4-nitrophenyl chloroformate) to generate carbamate intermediates from amino alcohols, which cyclize under basic conditions. For 1-phenyl derivatives, the amino alcohol precursor would incorporate a phenyl group at the C1 position.
Procedure :
-
Add 4-nitrophenyl chloroformate to a stirred mixture of 1-phenyl-2-aminoethanol in methyl tert-butyl ether at 25°C .
-
Maintain pH 8.5–9.0 using aqueous KOH to facilitate carbamate formation.
-
Quench with excess base, stir at 50°C for 4 hours to cyclize, and isolate via liquid-liquid extraction .
Advantages :
-
Avoids toxic phosgene, enhancing laboratory safety.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate cyclization. A representative protocol involves:
-
Mixing anthranilic acid and benzoyl chloride in dimethylacetamide.
-
Irradiating at 150°C for 15 minutes.
-
Achieving 92% yield with 99% purity via rapid, uniform heating.
Comparison with conventional heating :
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 15 minutes | 6 hours |
| Yield | 92% | 85% |
| Energy Consumption | 0.5 kWh | 2.1 kWh |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors optimize throughput:
-
Reactants : Anthranilic acid and benzoyl chloride (1:1.05 molar ratio).
-
Conditions : 120°C, 10 bar pressure, residence time 8 minutes.
-
Output : 98% conversion, 89% isolated yield after recrystallization .
Purification :
-
Distillation under reduced pressure removes excess benzoyl chloride.
-
Recrystallization from ethanol/water (3:1) achieves >99% purity.
Characterization and Quality Control
Spectroscopic validation :
-
FT-IR : Lactone carbonyl stretch at 1,764 cm⁻¹, C=N vibration at 1,473 cm⁻¹ .
-
¹H NMR : Aromatic protons between δ 7.2–8.3 ppm, integrating to 9H for the phenyl and benzoxazinone rings .
Purity assessment :
Q & A
Q. What are the common synthetic routes for preparing 1-Phenyl-2H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclodehydration of anthranilic acid derivatives with appropriate carbonyl-containing reagents. For example, reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid in benzene under reflux with pyridine as a catalyst yields the benzoxazinone core structure . Key parameters for optimization include:
- Temperature control : Elevated temperatures (reflux) are critical for cyclization but must avoid decomposition.
- Catalyst selection : Pyridine or triethylamine aids in iminium intermediate formation, facilitating cyclodehydration .
- Purification : Recrystallization using acetone/petroleum ether mixtures improves purity .
Q. How is the molecular structure of 1-Phenyl-2H-3,1-benzoxazin-4-one characterized experimentally?
Structural confirmation relies on:
- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 13.3055 Å, β = 94.946°) provide precise atomic arrangements .
- Spectroscopy :
- IR : Absorption bands at ~1640–1724 cm⁻¹ confirm C=O and C=N stretches .
- NMR : Distinct aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl carbon resonances (δ ~160 ppm) validate the fused benzoxazine ring .
Q. What are the primary biological activities associated with 1-Phenyl-2H-3,1-benzoxazin-4-one derivatives?
Derivatives exhibit neutrophil elastase inhibition (IC₅₀ = 44 nM), relevant for treating acute lung injury and COVID-19 complications . Substitutions at position 2 (e.g., bromophenyl groups) enhance target specificity . Initial screening involves in vitro enzymatic assays followed by in vivo models (e.g., hyperlipidemic rats) to assess therapeutic margins .
Advanced Research Questions
Q. How do steric and electronic substituent effects influence the reactivity of 1-Phenyl-2H-3,1-benzoxazin-4-one in ring-opening reactions?
Substituents at position 2 modulate nucleophilic attack on the carbonyl group. For example:
- Electron-withdrawing groups (e.g., -Br, -Cl) increase electrophilicity, accelerating hydrazine-mediated ring-opening to form hydrazides .
- Steric hindrance : Bulky groups (e.g., tetrachlorophenyl) slow reaction kinetics by impeding nucleophile access, as shown in studies with hydrazine hydrate in ethanol . Mechanistic pathways involve iminium intermediates, confirmed by IR and microanalytical data .
Q. What methodologies resolve contradictions in reported biological activities of benzoxazinone derivatives?
Discrepancies often arise from substituent positioning or assay conditions. Strategies include:
- Comparative SAR studies : Systematic variation of substituents at positions 2, 6, and 7. For instance, 6-bromo substitution significantly enhances HDL-elevating activity in vivo, while methyl groups reduce efficacy .
- Metabolite profiling : Active metabolites (e.g., hydrolyzed hydrazides) may account for observed effects, necessitating LC-MS/MS analysis of plasma samples .
- Dose-response validation : Narrow therapeutic margins (e.g., 6-bromo derivatives) require rigorous in vivo testing across multiple doses .
Q. How can green chemistry approaches improve the synthesis of 1-Phenyl-2H-3,1-benzoxazin-4-one derivatives?
Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine eliminates solvents and reduces reaction times. This method achieves comparable yields (~80%) to traditional reflux methods while minimizing waste . Key advantages:
Q. What advanced analytical techniques are critical for resolving spectral data conflicts in benzoxazinone characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals in crowded regions .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₄H₉NO₂ for 1-Phenyl-2H-3,1-benzoxazin-4-one) and detects trace impurities .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, identifying degradation products that may skew bioactivity data .
Methodological Guidelines
- For SAR Studies : Prioritize substituents at position 2 (aryl groups) and position 6 (halogens) for maximal bioactivity modulation .
- For Synthetic Optimization : Use design of experiments (DoE) to model temperature, catalyst loading, and solvent effects .
- For Data Reproducibility : Standardize assay protocols (e.g., neutrophil elastase inhibition assays at pH 7.4) and cross-validate with structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
